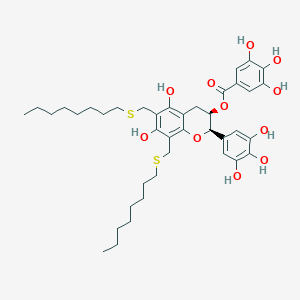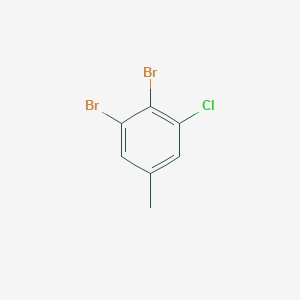![molecular formula C8H14N2 B12825463 1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole (CAS Registry Number: 740758-74-1) is a heterocyclic compound with the molecular formula C5H8N2 . It features a fused imidazole ring system and two methyl substituents. Now, let’s explore its synthesis, chemical properties, and applications.
Métodos De Preparación
Synthetic Routes:
- One method involves the cyclization of amido-nitriles, leading to the formation of disubstituted imidazoles . The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
- Another approach utilizes the attack of 1,2,4-oxadiazole derivatives onto carbenoids, resulting in the desired imidazole product .
Industrial Production: While specific industrial production methods for this compound are not widely documented, research advances continue to improve its synthesis.
Análisis De Reacciones Químicas
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are feasible, yielding different products.
Substitution: The compound can participate in substitution reactions with various reagents.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole finds applications in:
Pharmaceuticals: It may serve as a scaffold for drug development.
Agrochemicals: Its derivatives could have pesticidal properties.
Functional Materials: Researchers explore its use in dyes for solar cells and other optical applications.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Propiedades
Fórmula molecular |
C8H14N2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazole |
InChI |
InChI=1S/C8H14N2/c1-6-9-7-4-3-5-8(7)10(6)2/h7-8H,3-5H2,1-2H3 |
Clave InChI |
CSSPLTIHTGXHLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2CCCC2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


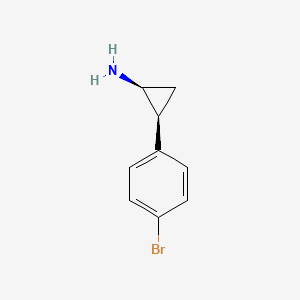
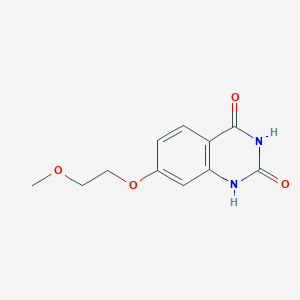
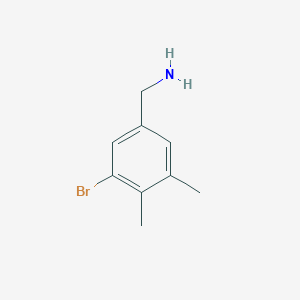
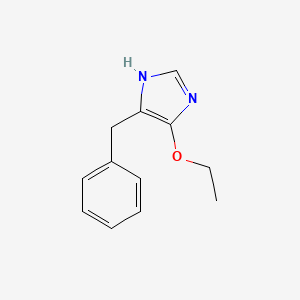
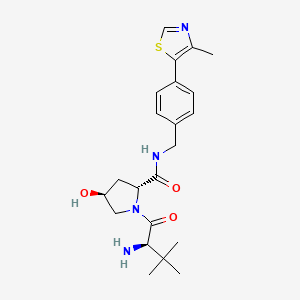


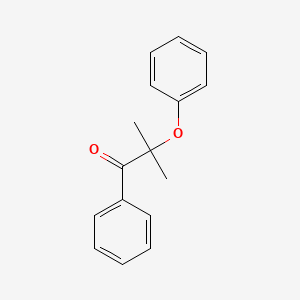


![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

